Aclatonium napadisilate

Description

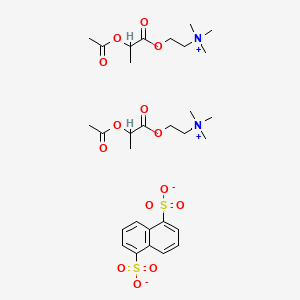

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-30-0 | |

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Process Development

Novel Approaches in Aclatonium (B1200046) Napadisilate Synthesis

While the established methods are robust, research into more efficient and environmentally benign synthetic routes is ongoing. These novel approaches aim to reduce the number of steps, minimize waste, and avoid the use of hazardous reagents and solvents.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry. While specific examples for the synthesis of aclatonium napadisilate are not prominently documented, the principles of solvent-free synthesis could be applied. For instance, the esterification and acetylation steps could potentially be carried out under solvent-free conditions by heating the neat reactants, possibly with a solid-supported catalyst. This would eliminate the need for solvent recovery and reduce the environmental impact of the process.

Modified synthetic procedures could involve the use of alternative activating agents for the esterification and acetylation steps that are more efficient or generate less waste than traditional methods. For example, enzymatic catalysis could offer a highly selective and environmentally friendly alternative for the formation of the ester linkages in the acetyllactoylcholine cation. The use of different counter-ions for the intermediate salts could also be explored to improve solubility and facilitate purification.

Research on Impurity Profiling and Control in Synthesis

The synthesis of this compound, a salt of a substituted choline (B1196258) ester with 1,5-naphthalenedisulfonic acid, involves several key chemical transformations. Each step in the synthetic process presents an opportunity for the formation of impurities through incomplete reactions, side reactions, or the introduction of contaminants from starting materials and reagents.

A proposed synthetic pathway for the aclatonium cation involves the esterification of a choline derivative. The subsequent formation of the napadisilate salt is achieved by reacting the choline ester with 1,5-naphthalenedisulfonic acid. The control of impurities throughout this process is paramount to achieving the desired quality of the final API.

Potential Impurities Arising from the Synthetic Process:

Based on the likely synthetic methodology, a profile of potential impurities can be postulated. These impurities can be broadly categorized as follows:

Process-Related Impurities: These are substances that are formed during the manufacturing process.

Unreacted Starting Materials: Residual amounts of the choline precursor and the acylating agent may remain in the final product if the reaction does not proceed to completion. Similarly, unreacted 1,5-naphthalenedisulfonic acid could be present.

Intermediates: In a multi-step synthesis, intermediates from previous steps may be carried over into the final product.

By-products of Side Reactions: The esterification step could potentially lead to the formation of di-acylated or other undesired ester by-products. The quaternization of the amine, if not complete, could leave residual tertiary amine.

Degradation Products: this compound, being an ester, may be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and choline derivative.

Residual Solvents: Organic solvents used during synthesis and purification steps may be present in trace amounts in the final API.

Control Strategies for Impurities:

Effective control of these potential impurities requires a multi-faceted approach encompassing the entire manufacturing process:

Starting Material Control: Stringent specifications for all starting materials, including the choline precursor and 1,5-naphthalenedisulfonic acid, are crucial to minimize the introduction of impurities at the outset.

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can maximize the yield of the desired product and minimize the formation of by-products.

Purification Techniques: Robust purification methods, such as recrystallization or chromatography, are employed to remove process-related impurities and unreacted starting materials from the final product.

Analytical Methodologies: The development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the detection and quantification of impurities. These methods are used for in-process controls and for the final release testing of the API.

Data on Potential Impurities:

While specific impurity data for this compound is not publicly available, the following table outlines the types of impurities that would be monitored and controlled during its manufacture, based on its chemical structure and synthetic route.

| Impurity Category | Potential Impurity | Potential Source |

| Process-Related | Unreacted Choline Precursor | Incomplete Reaction |

| Unreacted Acylating Agent | Incomplete Reaction | |

| 1,5-Naphthalenedisulfonic Acid | Incomplete Salt Formation | |

| Di-acylated Choline Ester | Side Reaction | |

| Degradation | Choline Derivative | Hydrolysis |

| Corresponding Carboxylic Acid | Hydrolysis | |

| Residual Solvents | Ethanol, Isopropanol, etc. | Purification Process |

The rigorous identification, characterization, and control of these and other potential impurities are fundamental to ensuring the quality, safety, and consistency of each batch of this compound. This diligent approach to impurity profiling is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Mechanistic Investigations at Molecular and Cellular Levels

Central Nervous System (CNS) Modulatory Actions

Aclatonium (B1200046) napadisilate's effects on the central nervous system are primarily linked to its ability to modulate the activity of neurotransmitters. patsnap.com Specifically, it has been shown to influence the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter network in the brain and spinal cord. patsnap.com By altering GABAergic neurotransmission, aclatonium napadisilate can reduce neuronal excitability, which is a key factor in its therapeutic effects. patsnap.compatsnap.com

The core of this compound's mechanism lies in its capacity to enhance the inhibitory actions of GABA. patsnap.com GABA is a critical neurotransmitter that counteracts neuronal excitation throughout the CNS. When GABA binds to its receptors on a neuron, it typically leads to a decrease in the neuron's activity. This compound amplifies this natural inhibitory process, effectively dampening the excessive neural signals that can lead to conditions like muscle spasticity. patsnap.com This enhancement of GABAergic activity helps to restore a more balanced state of neural signaling. patsnap.com

Further investigation into its molecular interactions has revealed that this compound primarily targets a specific subtype of GABA receptors known as GABA-B receptors. patsnap.com Unlike the faster-acting GABA-A receptors, GABA-B receptors are G-protein-coupled receptors (GPCRs), which, upon activation, trigger a slower but more prolonged cascade of intracellular signaling events. patsnap.com

The binding of this compound to GABA-B receptors is thought to induce a conformational change in the receptor protein. This structural alteration is the initial step in activating the receptor and initiating the downstream signaling pathway. The activation of the G-protein-coupled GABA-B receptor is the pivotal event that translates the extracellular binding of the compound into an intracellular response. patsnap.com

Once activated, the GABA-B receptor initiates a series of intracellular events that ultimately lead to a reduction in neuronal excitability. patsnap.com This is achieved through the modulation of ion channel activity, which directly impacts the neuron's membrane potential and its likelihood of firing an action potential. patsnap.compatsnap.com

Table 1: Summary of this compound's Interaction with GABA-B Receptors and Subsequent Intracellular Events

| Mechanism Step | Description | Primary Effect |

| Receptor Binding | This compound directly interacts with and activates GABA-B receptors. patsnap.com | Initiation of intracellular signaling cascade. patsnap.com |

| Potassium Channel Modulation | Activation of G-proteins leads to the opening of potassium channels. patsnap.com | Hyperpolarization of the neuronal membrane. patsnap.com |

| Calcium Channel Modulation | The signaling cascade results in the closing of voltage-gated calcium channels. patsnap.com | Reduction of neurotransmitter release. patsnap.com |

In addition to its effects on potassium channels, the signaling cascade initiated by this compound also leads to the inactivation of voltage-gated calcium channels. patsnap.com The influx of calcium ions into the presynaptic terminal is a critical step for the release of neurotransmitters into the synapse. By closing these channels, this compound reduces the amount of calcium that can enter the neuron, thereby inhibiting the release of excitatory neurotransmitters. This action further dampens neuronal communication and contributes to its modulatory effects on the CNS. patsnap.com

Direct Interaction with GABA-B Receptors

Molecular Mechanisms of Neuronal Hyperpolarization

This compound's mechanism involves the modulation of neurotransmitter activity within the central nervous system (CNS). patsnap.com It primarily enhances the inhibitory effects of gamma-aminobutyric acid (GABA), a key neurotransmitter responsible for reducing neuronal excitability. patsnap.com The compound shows a principal interaction with GABA-B receptors, which are G-protein-coupled receptors (GPCRs). patsnap.com

Activation of these GABA-B receptors by this compound initiates a cascade of intracellular events. patsnap.com This signal transduction pathway ultimately leads to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels. patsnap.com The subsequent efflux of positively charged potassium ions from the neuron and the reduced influx of positively charged calcium ions result in hyperpolarization of the neuronal membrane. patsnap.com This change in membrane potential makes the neuron less likely to reach the threshold required to fire an action potential. patsnap.com

Implications for Neuronal Excitability Regulation

The induction of neuronal hyperpolarization is a critical mechanism for regulating neuronal excitability. patsnap.com By making it more difficult for neurons to fire, this compound effectively dampens excessive neural signaling that can lead to conditions such as muscle spasms. patsnap.compatsnap.com This modulation helps to restore a more balanced state of neural activity. patsnap.com

The reduction in neuronal excitability leads to a decrease in muscle tone and provides relief from spasticity. patsnap.com This action on both central and peripheral neural pathways provides a comprehensive approach to managing conditions characterized by excessive neuronal firing. patsnap.compatsnap.com

Cholinergic Agonist Activity

This compound is a synthesized choline (B1196258) ester that functions as a cholinergic agonist, specifically targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). science.govwho.int Its activity has been compared to other muscarinic agonists, such as carbamylcholine (B1198889), in various experimental models. science.gov

Binding Affinity and Specificity for Muscarinic Acetylcholine Receptors (mAChRs)

Research conducted on isolated rat pancreatic acini provides insight into the binding characteristics of this compound. science.gov In competitive binding assays, the potency of this compound in inhibiting the binding of the muscarinic antagonist [N-methyl-3H]scopolamine was found to be nearly the same as that of carbamylcholine. science.gov This suggests that both compounds have a comparable affinity for the muscarinic receptors in this tissue. science.gov

However, a notable difference was observed in their functional potency. This compound was 20 to 30 times less potent than carbamylcholine in stimulating physiological responses such as amylase release and calcium efflux. science.gov This indicates that while its binding affinity is similar to carbamylcholine, its intrinsic activity or efficacy at triggering the receptor's downstream effects is lower in this specific biological context. science.gov

Characterization of mAChR Subtype Interactions (e.g., M2 Subtype)

Muscarinic receptors are classified into five subtypes (M1-M5). nih.gov Studies investigating the effects of this compound on rat gastric smooth muscle have shown that the compound stimulates the M2 muscarinic receptor subtype. alljournals.cn This M2 receptor stimulation directly causes the contraction of the gastric smooth muscle, an effect that was not blocked by tetrodotoxin, suggesting the receptors are located directly on the muscle cells. alljournals.cn The M2 and M4 receptor subtypes are known to couple with Gi/Go-type G proteins. nih.gov

Receptor-Mediated Signal Transduction Pathways

As a cholinergic agonist acting on muscarinic receptors, this compound triggers intracellular signal transduction pathways upon binding. science.gov These GPCRs, upon activation, interact with intracellular G proteins to initiate a signaling cascade. nih.gov The specific pathway activated depends on the receptor subtype; M1, M3, and M5 receptors typically couple to Gq-type G proteins, while M2 and M4 receptors couple to Gi/Go-type G proteins. nih.gov The stimulation of M2 receptors by this compound suggests an interaction with the Gi/Go pathway. nih.govalljournals.cn

Calcium Ion Mobilization Dynamics

A key event in the signal transduction pathway for many muscarinic agonists is the mobilization of intracellular calcium ions. science.gov Studies have demonstrated that this compound stimulates a dose-dependent increase in the efflux of 45Ca2+ from isolated rat pancreatic acini. science.gov This finding confirms that calcium mobilization is a crucial part of its mechanism of action, similar to the effects observed with carbamylcholine. science.gov This mobilization of calcium is a downstream consequence of the receptor activation and subsequent signal transduction cascade. science.gov

Pharmacological Characterization in Preclinical Models

In Vitro Pharmacological Studies

Investigations on Isolated Pancreatic Acini

Studies utilizing isolated rat pancreatic acini have been instrumental in elucidating the cellular effects of aclatonium (B1200046) napadisilate. These preparations allow for the direct assessment of the compound's impact on pancreatic enzyme secretion and related signaling pathways.

Aclatonium napadisilate has been demonstrated to stimulate the release of amylase from isolated rat pancreatic acini in a dose-dependent manner. nih.gov This effect is a hallmark of cholinergic stimulation of pancreatic exocrine secretion. When compared to the well-established muscarinic agonist carbamylcholine (B1198889), this compound was found to be approximately 20 to 30 times less potent in inducing amylase release. nih.govscience.gov However, the relative efficacy of this compound in stimulating amylase release was observed to be the same as that of carbamylcholine. nih.gov

Interactive Data Table: Comparative Potency on Amylase Release

| Compound | Relative Potency (vs. Carbamylcholine) |

| This compound | 20-30 times less potent |

| Carbamylcholine | Reference |

The stimulatory action of this compound on pancreatic acini involves the mobilization of intracellular calcium. nih.gov Similar to its effect on amylase release, the compound induced ⁴⁵Ca²⁺ efflux in a dose-dependent fashion. nih.govscience.gov This suggests that the signal transduction pathway initiated by this compound involves an increase in cytosolic calcium concentration, a key event in triggering exocrine secretion. The potency of this compound in stimulating ⁴⁵Ca²⁺ efflux was also found to be 20 to 30 times lower than that of carbamylcholine. nih.govscience.gov

To investigate the interaction of this compound with muscarinic receptors, competitive binding assays were performed using the radiolabeled muscarinic antagonist [N-methyl-³H]scopolamine. nih.gov Both this compound and carbamylcholine were found to decrease the binding of [N-methyl-³H]scopolamine to isolated rat pancreatic acini in a similar manner. nih.govscience.gov Notably, the potency of this compound in inhibiting the binding of this radioligand was nearly identical to that of carbamylcholine. nih.govscience.gov This indicates that despite its lower potency in stimulating physiological responses like amylase release and calcium efflux, this compound exhibits a comparable affinity for muscarinic receptors in pancreatic acinar cells. nih.gov

While this compound demonstrates a similar binding affinity to muscarinic receptors as carbamylcholine, its intrinsic activity appears to be lower in isolated rat pancreatic acini. nih.govscience.gov Intrinsic activity refers to the ability of a drug to elicit a maximal response once it is bound to its receptor. The observation that this compound is significantly less potent than carbamylcholine in stimulating amylase release and calcium efflux, despite having a similar receptor affinity, suggests a reduced capacity to activate the receptor and trigger the downstream signaling cascade. nih.gov

Studies on Isolated and Perfused Organ Systems

Investigations using the isolated perfused rat pancreas have provided a more integrated view of this compound's effects on both exocrine and endocrine pancreatic functions. In this model, an appreciable increase in pancreatic exocrine secretion was observed at a concentration of 1.0 microM of this compound. nih.gov In contrast, carbamylcholine stimulated pancreatic exocrine secretion at a lower concentration of 0.1 microM. nih.gov

Interestingly, these studies revealed a more potent effect of this compound on the endocrine pancreas. nih.gov At a concentration of 0.1 microM or higher, in the presence of 8.3 mM glucose, this compound elicited a significant release of insulin (B600854). nih.gov This insulin-releasing effect was dependent on the glucose concentration and was not observed with carbamylcholine at a dose that stimulated exocrine secretion. nih.gov Furthermore, this compound was also found to stimulate glucagon (B607659) secretion. nih.gov The stimulatory effects of this compound on both exocrine and endocrine pancreatic secretion were inhibited by the muscarinic receptor antagonist pirenzepine, confirming its action via muscarinic receptors. nih.gov

Interactive Data Table: Effects on Isolated Perfused Rat Pancreas

| Compound | Concentration for Exocrine Secretion | Concentration for Insulin Release |

| This compound | 1.0 microM | ≥ 0.1 microM |

| Carbamylcholine | 0.1 microM | Not observed at 0.1 microM |

In Vivo Experimental Models

The primary experimental models utilized in the preclinical pharmacological characterization of this compound's effects on the pancreas have been in vitro and ex vivo preparations from rats. The isolated perfused rat pancreas model was used extensively to simultaneously investigate effects on both endocrine and exocrine secretions in a whole-organ system. iranchembook.irscience.govgoogle.com This model allows for the controlled administration of substances directly to the pancreatic circulation. Additionally, isolated rat pancreatic acini were used to study the direct effects of the compound on the primary enzyme-secreting cells of the exocrine pancreas, particularly for assessing mechanisms like amylase release and calcium mobilization. science.govdokumen.pub

Gastrointestinal Motility Modulation in Animal Models

Effects on Interdigestive Motor Complex Cycle Length

The interdigestive motor complex (IMC) is a recurring motility pattern in the gastrointestinal tract during fasting, composed of four distinct phases. wikipedia.org Studies in healthy human volunteers have shown that this compound can influence this cycle. Intraduodenal administration of the compound was found to significantly increase the total length of the IMC cycle by an average of 34%. researchgate.net However, it did not stimulate the phases of increased motor activity. researchgate.net The IMC cycle, which typically occurs every 90–230 minutes, is crucial for clearing the small intestine of residual food, secretions, and bacteria. wikipedia.org

Analysis of Intestinal Movement Using Enteric Sound Recording Systems

The effect of this compound on intestinal movement has been assessed using phonointestinography, an enteric sound recording system. nih.gov In a clinical setting involving patients with postoperative enteroplegia, a condition characterized by reduced intestinal motility, this compound demonstrated a notable effect. nih.gov The compound was observed to increase intestinal motility when it was in a reduced state. nih.govresearchgate.net Conversely, when intestinal motility was already increased, this compound tended to have a depressive effect. nih.govresearchgate.net

Comparative Studies with Other Prokinetic Agents (e.g., Prostaglandin (B15479496) F2 alpha)

Comparative analyses have been conducted to differentiate the prokinetic effects of this compound from other agents like prostaglandin F2 alpha (PGF2α). nih.gov In the context of postoperative enteroplegia, while this compound's effect was dependent on the initial state of intestinal motility, PGF2α tended to increase intestinal motility regardless of the baseline condition. nih.govresearchgate.net

Exploration of Neural Activity Stabilization in Neurological Models

This compound is categorized as a neuroactive agent that targets receptors associated with neurological functions. patsnap.com Its mechanism is thought to involve the modulation of neural activity by inhibiting excessive neural firing, which is often a contributing factor to various neurological disorders. patsnap.com By stabilizing these neural pathways, it is suggested to help in reducing symptoms like muscle spasms and neuropathic pain. patsnap.com The compound is believed to bind to neuroreceptors and influence ion channels, thereby modulating neuronal excitability and helping to restore a balance in neural activity. patsnap.com

Preclinical Models of Muscle Spasticity and Associated Conditions

In the realm of muscle spasticity, this compound is classified as a muscle relaxant. patsnap.com Its primary action is to alleviate muscle spasms by influencing the central nervous system. patsnap.com The proposed mechanism involves the enhancement of the inhibitory action of gamma-aminobutyric acid (GABA), a key neurotransmitter that reduces neuronal excitability. patsnap.com Specifically, it is suggested to interact with GABA-B receptors, leading to a cascade of events that hyperpolarizes neurons, making them less likely to fire and thereby reducing muscle contraction. patsnap.com This action on GABAergic pathways is thought to dampen the excessive neural signals that lead to muscle spasms. patsnap.com

Animal Models for Autonomic Neuropathy Research

Research into diabetic autonomic neuropathy often utilizes various animal models to understand the disease's pathogenesis and evaluate potential treatments. iomcworld.comnih.gov These models, which include streptozotocin-induced diabetic rodents, are instrumental in studying the structural and functional changes in autonomic nerves. iomcworld.comnih.gov A common pathological feature observed in both human and experimental diabetic autonomic neuropathy is neuroaxonal dystrophy in the autonomic ganglia. nih.gov While specific studies detailing the use of this compound in these particular animal models for autonomic neuropathy are not extensively available in the provided results, the compound's known effects on the parasympathetic nervous system suggest its relevance in this area of research. nih.govethernet.edu.et

Structure Activity Relationship Sar Studies

Identification of Pharmacophore Elements for Cholinergic Agonist Activity

The classical pharmacophore for cholinergic agonists, particularly those acting on muscarinic receptors, consists of several key features derived from the structure of the endogenous neurotransmitter, acetylcholine (B1216132). pnas.orgutkaluniversity.ac.in These essential elements are all present in the aclatonium (B1200046) cation, which is the active component of aclatonium napadisilate. nih.gov

Key pharmacophoric features include:

A Cationic Head: Aclatonium possesses a quaternary ammonium (B1175870) group, -N+(CH3)3, which carries a positive charge. This cationic center is crucial for the initial electrostatic interaction with a complementary anionic site on the cholinergic receptor, often involving a cation-π interaction with an aromatic amino acid residue like tryptophan. pnas.org

An Ester Group: The ester linkage (-COO-) in the molecule is a critical hydrogen bond acceptor. pnas.org This feature contributes significantly to the binding affinity of the ligand to the receptor.

The "Five-Atom Rule": While not a strict rule, Ing's rule of five suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen of the acyl group. The NCCOCC backbone is a common feature in many potent muscarinic agonists. nih.govacs.org Aclatonium's structure is a variation of this backbone.

In aclatonium, the core acetylcholine structure is modified at the acyl group, featuring an acetyllactoyl moiety instead of a simple acetyl group. drugfuture.comnih.gov This modification, while preserving the essential pharmacophoric elements, differentiates its pharmacological profile from that of acetylcholine.

Correlation between Molecular Structure and Observed Physiological Responses

The unique acetyllactoyl structure of this compound directly correlates with its observed physiological effects.

As a cholinergic agonist, aclatonium stimulates pancreatic exocrine secretion and calcium ion (Ca²⁺) efflux, which are characteristic responses mediated by muscarinic receptors. science.govscience.gov However, the bulky acetyllactoyl group, compared to the smaller carbamate (B1207046) group of carbamylcholine (B1198889), results in a lower intrinsic activity at the pancreatic muscarinic receptors, leading to a less potent stimulation of amylase release. science.gov This demonstrates that modifications to the acyl portion of the choline (B1196258) ester can uncouple binding affinity from efficacy.

The compound's ability to modulate GABA-B receptors is linked to its function as a muscle relaxant. patsnap.com By enhancing GABAergic activity, this compound can dampen excessive neural signals that cause muscle spasms, a physiological response distinct from its classical cholinergic effects. patsnap.com

Rational Design of this compound Analogs for Modulated Potency and Selectivity

The development of this compound itself represents a rational design approach based on the acetylcholine template. The goal of such chemical modifications is often to improve metabolic stability, selectivity, or potency. The synthesis of this compound and its analogs is documented in patent literature, indicating active research in this area. google.comgoogle.comgoogle.com

The general strategies for designing analogs of acetylcholine-like molecules include:

Modification of the Acyl Group: As seen in aclatonium, altering the size, shape, and electronic properties of the ester group can modulate efficacy and metabolic stability. Replacing the ester with more stable bioisosteres like carbamates (as in carbachol) or ethers is a common strategy. utkaluniversity.ac.in

Modification of the Choline Backbone: Introducing alkyl groups on the ethylene (B1197577) bridge (e.g., the methyl group in methacholine) can confer selectivity for muscarinic over nicotinic receptors. utkaluniversity.ac.in

Modification of the Cationic Head: While the quaternary ammonium group is generally considered essential, modifying the alkyl substituents or cyclizing the structure can influence selectivity and potency. researchgate.net

The existence of patents for this compound analogs suggests that researchers have explored these avenues to fine-tune its pharmacological profile, potentially to enhance its potency at specific receptor subtypes or to modulate its dual action on both cholinergic and GABAergic systems. google.com

Comparative SAR with Structurally Related Acetylcholine Analogs

Comparing this compound with other well-known acetylcholine analogs highlights the subtle yet critical role of specific structural features.

| Compound | Key Structural Feature | Primary Consequence |

|---|---|---|

| Acetylcholine | Acetyl ester | Endogenous agonist, rapid hydrolysis by cholinesterases. wikipedia.org |

| Aclatonium | Acetyllactoyl ester | Bulky acyl group reduces intrinsic activity at some mAChRs compared to carbachol; likely more resistant to hydrolysis than acetylcholine. science.gov |

| Carbamylcholine (Carbachol) | Carbamate ester | Resistant to hydrolysis by cholinesterases, acts on both muscarinic and nicotinic receptors. researchgate.net |

| Methacholine (B1211447) | β-methyl group on choline | Increased muscarinic vs. nicotinic selectivity; slower hydrolysis. utkaluniversity.ac.in |

| Bethanechol | Carbamate ester + β-methyl group | Combines resistance to hydrolysis with muscarinic selectivity. mdpi.com |

This interactive table provides a comparative analysis of Aclatonium and related acetylcholine analogs.

This comparison reveals a clear pattern: modifications to the acyl group primarily affect metabolic stability and efficacy (as seen in the contrast between acetylcholine, carbachol, and aclatonium), while modifications to the choline backbone primarily influence receptor subtype selectivity (as seen with methacholine and bethanechol). This compound's unique position comes from its significantly altered acyl group, which not only modulates its cholinergic activity but also appears to confer activity at GABA-B receptors. science.govpatsnap.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of Aclatonium (B1200046) Napadisilate with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For Aclatonium Napadisilate, a known cholinergic and muscarinic agonist, the primary targets for these simulations are the muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.gov7tmantibodies.comnih.gov Some evidence also suggests potential interactions with GABA-B receptors. patsnap.com

Docking simulations predict that the positively charged quaternary ammonium (B1175870) head of the aclatonium molecule forms a crucial cation-π interaction with the aromatic residues, such as tryptophan (Trp) and tyrosine (Tyr), found within the highly conserved orthosteric binding pocket of muscarinic receptors. rsc.orgpnas.org This interaction is a hallmark of how the endogenous ligand, acetylcholine, binds. rsc.org

Furthermore, the ester groups in the this compound structure are predicted to form hydrogen bonds with hydrophilic amino acid residues like asparagine (Asn) and threonine (Thr) in the binding site. nih.gov These interactions collectively anchor the ligand within the receptor, leading to the conformational changes that initiate G-protein signaling. nih.govguidetopharmacology.org The binding modes can vary slightly between muscarinic receptor subtypes (M1-M5), and understanding these subtle differences is key to explaining the compound's specific functional effects. nih.gov

Table 1: Predicted Interactions from Molecular Docking of Aclatonium with a Muscarinic Receptor

| Receptor Residue | Residue Type | Predicted Interaction Type | Interacting Moiety of Aclatonium |

|---|---|---|---|

| Asp148 (TM3) | Aspartic Acid | Ionic Interaction / Salt Bridge | Quaternary Ammonium |

| Trp456 (TM4) | Tryptophan | Cation-π Interaction | Quaternary Ammonium |

| Tyr147 (TM3) | Tyrosine | Cation-π / Hydrophobic | Quaternary Ammonium |

| Asn507 (TM6) | Asparagine | Hydrogen Bond | Ester Carbonyl |

| Thr231 (TM5) | Threonine | Hydrogen Bond | Ester Oxygen |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. These simulations provide insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the receptor. science.gov

For the this compound-muscarinic receptor complex, MD simulations would assess the stability of the key interactions identified in docking. By calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position, researchers can determine if the binding pose is stable. A low and stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests a stable and likely binding mode. Root Mean Square Fluctuation (RMSF) analysis can further reveal which parts of the receptor become more or less flexible upon ligand binding, highlighting regions important for the activation mechanism. researchgate.net

Table 2: Hypothetical Data from Molecular Dynamics Simulation

| Simulation Parameter | Result | Interpretation |

|---|---|---|

| Simulation Length | 200 ns | Sufficient time to evaluate system stability. |

| Ligand RMSD | ~1.5 Å | Indicates a stable binding pose within the active site. |

| Protein Backbone RMSD | ~2.0 Å | Shows the overall protein structure remains stable. |

| Key Interaction Persistence | >90% | Crucial hydrogen bonds and cation-π interactions are maintained. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives with modifications to its core structure. aip.org

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and correlating them with experimentally measured activities (such as binding affinity or functional potency at muscarinic receptors), a predictive model can be built. frontiersin.orgbiorxiv.org Such a model allows researchers to predict the activity of novel, yet-to-be-synthesized derivatives, thereby rationalizing the drug design process and prioritizing the synthesis of compounds with potentially improved efficacy. aip.orgacs.org

Table 3: Example Data for a QSAR Model of Aclatonium Derivatives

| Derivative | Modification (R-group) | LogP | Electronic Parameter (σ) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 (Aclatonium) | -CH3 | -1.2 | 0.00 | 6.5 | 6.4 |

| 2 | -C2H5 | -0.7 | -0.07 | 6.2 | 6.1 |

| 3 | -Cl | -0.5 | 0.23 | 6.8 | 6.9 |

| 4 | -F | -0.8 | 0.06 | 6.6 | 6.6 |

Ab Initio and Semi-Empirical Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule. nih.gov Methods like ab initio and semi-empirical calculations are used to determine fundamental electronic properties of this compound, such as the distribution of electron density, partial atomic charges, and the energies and shapes of molecular orbitals (e.g., HOMO and LUMO). nih.govacs.org

This information is critical for understanding the molecule's intrinsic reactivity and its ability to form specific interactions. For example, the molecular electrostatic potential (MEP) map can visually identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting where it is likely to engage in electrostatic or hydrogen-bonding interactions with its receptor target. pnas.orgnih.gov

Table 4: Calculated Electronic Properties of Aclatonium

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

| Charge on Quaternary N | +0.95 e | Confirms the localized positive charge for ionic/cation-π interactions. |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters through In Silico Methods

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery pipeline. researchgate.net For this compound, which is a quaternary ammonium compound, these predictions are particularly important as this chemical class can have variable oral absorption and limited ability to cross the blood-brain barrier. researchgate.netnih.govnih.gov

Computational tools can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org For instance, due to its permanent positive charge, models would likely predict low passive diffusion across the intestinal wall and minimal penetration of the blood-brain barrier. iapchem.org These predictions help to anticipate the compound's behavior in the body and guide formulation strategies.

Table 5: Predicted In Silico ADMET Profile for this compound

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Aqueous Solubility (LogS) | High | Good solubility in physiological fluids. |

| Human Intestinal Absorption | Low to Moderate | Typical for quaternary ammonium compounds; may require specific formulation. iapchem.org |

| Blood-Brain Barrier (BBB) Permeation | Very Low / Non-permeant | Action is likely restricted to the peripheral nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major metabolic pathway. |

| Lipinski's Rule of Five | 1 Violation (Quaternary Amine) | Generally drug-like, but the permanent charge affects oral bioavailability. |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For aclatonium (B1200046) napadisilate, both liquid and gas chromatography have been employed to ensure the quality of the raw material and to study its metabolic fate.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aclatonium napadisilate, providing the precision and sensitivity required for pharmaceutical applications. dokumen.pub The development of a robust HPLC method involves the careful selection of the stationary phase, optimization of the mobile phase, and an appropriate detection methodology. A patent for a detection method for related substances in this compound raw material or its preparations highlights the use of reversed-phase HPLC with a gradient post-column compensation mode and an electric spray detector (CAD). google.com

The choice of the stationary phase is critical in HPLC as it dictates the separation mechanism. For the analysis of polar compounds like this compound, a Lichrosorb-NH2 column is a suitable option. sigmaaldrich.commerckmillipore.commerckmillipore.com This type of column has a silica (B1680970) backbone chemically modified with aminopropyl groups, imparting both polar and weak anion-exchange properties. sigmaaldrich.commerckmillipore.com This dual characteristic allows for multiple interaction modes, including hydrophilic interaction liquid chromatography (HILIC) and normal-phase chromatography, which are effective for separating polar analytes. sigmaaldrich.commerckmillipore.com The Lichrosorb-NH2 sorbent is versatile and can be used in normal-phase, reversed-phase, and ion-exchange chromatography. merckmillipore.com

Table 1: Properties of a Typical Lichrosorb® NH2 HPLC Column

| Property | Value |

| Particle Size | 5 µm |

| Pore Size | 100 Å |

| Surface Area | 350 m²/g |

| Carbon Loading | 4.6% |

| pH Range | 2-7.5 |

This table presents typical specifications for a Lichrosorb® NH2 column and may vary between specific product batches. sigmaaldrich.commerckmillipore.com

The mobile phase composition is a key parameter that is adjusted to achieve optimal separation. nih.gov For the analysis of this compound on an amino-based stationary phase, mixtures of acetonitrile (B52724) and water are commonly employed. google.com The ratio of acetonitrile (a polar aprotic solvent) to water is systematically varied to fine-tune the retention and resolution of the analyte from its impurities. In reversed-phase HPLC, increasing the organic solvent content generally decreases the retention time of polar compounds. Conversely, in HILIC mode, a higher organic solvent concentration leads to stronger retention of polar analytes. The optimization process aims to find the ideal balance that provides sharp, symmetrical peaks with adequate separation from all potential impurities.

Due to the structure of this compound, which lacks a strong chromophore, traditional UV detection can be challenging. While some impurities may have UV absorbance, the parent compound may not be readily detectable at standard wavelengths. google.com In such cases, a universal detection method like Refractive Index (RI) detection can be employed. pageplace.degoogleapis.com RI detectors measure the difference in the refractive index between the mobile phase and the eluting analyte. This makes them suitable for detecting compounds with little to no UV absorbance. Another sensitive and universal detection method mentioned in a patent for this compound analysis is the Charged Aerosol Detector (CAD), which is an electric fog type detector. google.com

A developed HPLC method must be validated to ensure its reliability for its intended purpose. nih.gov Validation involves a series of experiments to demonstrate the method's linearity, reproducibility, and accuracy.

Linearity: This is established by analyzing a series of standard solutions of known concentrations. The response of the detector is plotted against the concentration, and a linear relationship, typically with a correlation coefficient (r²) close to 1.0, confirms linearity over a specific range. nih.gov

Reproducibility (Precision): This is assessed by performing repeated analyses of the same sample. The closeness of the results, usually expressed as the relative standard deviation (RSD), indicates the method's precision. This is often evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For related substances in this compound raw material, recovery rates were found to be between 75% and 120%. google.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. nih.gov For this compound capsules, the mass balance under various degradation conditions was between 90% and 110%, indicating good accuracy. google.com

Table 2: Example of HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Finding for this compound Method |

| Linearity (r²) | ≥ 0.99 | Not explicitly stated, but implied by successful validation. |

| Intra-day Precision (RSD) | ≤ 2% | Not explicitly stated, but implied by successful validation. |

| Inter-day Precision (RSD) | ≤ 3% | Not explicitly stated, but implied by successful validation. |

| Accuracy (Recovery) | 98-102% | 75-120% for related substances in raw material. google.com |

This table provides general acceptance criteria for HPLC method validation, which can vary depending on the specific application and regulatory requirements. The findings for the this compound method are based on a patent for detecting related substances. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While HPLC is the primary tool for quality control, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in biological matrices. nih.govgoogle.com This technique is particularly useful in preclinical and clinical studies to understand the metabolic fate of the drug. In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling its identification. Although specific studies on the GC-MS metabolite profiling of this compound are not widely published, the technique is a standard approach for the metabolite analysis of many pharmaceutical compounds. nih.govgoogle.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the structural and molecular characterization of chemical compounds. In the case of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been utilized to confirm its chemical structure and determine its molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Structural studies on this compound have been conducted using NMR to elucidate its complex molecular framework. dokumen.pub These studies are crucial for confirming the identity and purity of the compound.

| Technique | Application | Reference |

| NMR Spectroscopy | Structural Elucidation | Lotz, A., Voitländer, J. (1982). J. Magn. Reson., 48, 1. dokumen.pub |

| NMR Spectroscopy | Structural Studies | Gunaydin-Sen, O., et al. (2007). J. Phys. Chem. B, 111, 677. dokumen.pub |

The table above summarizes key references for the NMR structural studies of this compound.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound has been determined to be 722.82 g/mol . dokumen.pub While detailed public studies on its specific fragmentation patterns are limited, this molecular weight determination is a critical piece of data for its characterization. dokumen.pubgoogleapis.com

| Parameter | Value | Source |

| Molecular Weight | 722.82 g/mol | The Merck Index, 15th Ed. dokumen.pub |

The table above displays the determined molecular weight of this compound.

Molecular Imaging Techniques for Preclinical Pharmacodynamics and Biodistribution

Molecular imaging techniques are vital for studying the in vivo effects and distribution of pharmaceutical compounds in preclinical models. These methods offer a non-invasive window into the biological processes affected by a drug.

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive tracers to visualize and measure changes in metabolic processes, and other physiological activities within the body. nih.gov A study utilizing PET imaging investigated the effects of this compound in improving food residue accumulation before upper gastrointestinal endoscopy in patients who had undergone distal gastrectomy. patsnap.com In this preclinical research, a diet preparation including a liquid diet plus this compound was found to significantly decrease the incidence of food residue. patsnap.com This application of PET imaging provides quantitative data on the pharmacodynamic effect of this compound on gastrointestinal motility. patsnap.com

| Imaging Technique | Application | Key Finding | Reference |

| Positron Emission Tomography (PET) | Assessment of gastrointestinal motility | A liquid diet with this compound significantly reduced the accumulation of food residue in the stomach post-distal gastrectomy. | Watanabe, et al. Dig Endosc., 2013. patsnap.com |

The table above outlines the use of PET imaging in a preclinical study involving this compound.

Particle Characterization Techniques for Formulation Science

The physical characteristics of a drug substance, such as particle size, can significantly influence its formulation, stability, and bioavailability. Therefore, precise particle characterization is a cornerstone of formulation science.

Laser diffraction is a widely used technique for measuring the size distribution of particles in a given sample. This method is based on the principle that particles of a certain size diffract light at a specific angle, which is inversely proportional to their size. In the context of pharmaceutical formulation, controlling particle size is crucial for ensuring consistent product quality and performance.

Research into novel manufacturing methods for producing ultrafine particles has utilized laser diffraction to analyze the particle size of this compound. google.comgoogle.com One study describes a technology for forming fine particles with a size range of 0.02 to 3 microns. google.com The particle size was measured using dry laser diffraction particle size analysis. google.com This technique allows for the evaluation of the particle size distribution, often reported as D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. google.com

| Technique | Application | Particle Size Range | Reference |

| Laser Diffraction | Particle size distribution analysis of ultrafine particles | 0.02 - 3 microns | US Patent US20110200678A1 google.com |

The table above summarizes the application of laser diffraction in the characterization of this compound particle size.

Electron Microscopy for Morphological Characterization of this compound

The morphological characteristics of an active pharmaceutical ingredient (API) are critical determinants of its physicochemical properties, influencing factors such as solubility, dissolution rate, and bioavailability. For this compound, a cholinergic agent, understanding its solid-state form, including crystal habit and particle morphology, is essential for formulation development and ensuring consistent product performance. While detailed studies employing electron microscopy for the morphological characterization of this compound are not extensively available in the public domain, the compound is known to be a crystalline solid. drugfuture.com

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging that is indispensable for the detailed analysis of pharmaceutical powders. SEM is particularly valuable for elucidating the surface topography, size, and shape of individual particles, while TEM can offer insights into the internal structure and crystalline nature of the material.

In the broader context of pharmaceutical manufacturing, techniques aimed at controlling the crystalline structure and particle size of APIs like this compound are of significant interest. Patents related to pharmaceutical compositions have highlighted the importance of modifying the crystal habit of APIs to improve powder properties such as flowability and compression characteristics, which are crucial for tablet manufacturing. google.com Furthermore, methods for producing uniform, fine particles of various pharmaceutical agents, including this compound, have been developed to enhance dissolution and bioavailability. google.comjustia.com These methods often involve processes that directly influence the resulting particle morphology.

Although specific electron micrographs for this compound are not publicly documented, the general application of electron microscopy in pharmaceutical research allows for a hypothetical projection of the type of data that would be sought. Researchers would utilize SEM to visualize the crystal morphology, which could range from acicular (needle-like) to prismatic or tabular habits, depending on the crystallization conditions. The particle size distribution, a critical parameter for formulation, would also be quantifiable from SEM images.

Table 1: Hypothetical Morphological Parameters of this compound Investigated by Electron Microscopy

| Parameter | Technique | Description | Potential Findings |

| Particle Shape/Habit | SEM | Visualization of the three-dimensional shape of the crystalline particles. | Could reveal if crystals are, for example, prismatic, tabular, or irregular. |

| Surface Topography | SEM | High-resolution imaging of the particle surface features. | May show smooth or rough surfaces, presence of agglomerates, or secondary crystal growth. |

| Particle Size | SEM / TEM | Measurement of the dimensions of individual particles. | Would provide data for determining the average particle size and size distribution. |

| Internal Structure | TEM | Imaging of the internal features of thinly sliced particles. | Could indicate the presence of dislocations, stacking faults, or amorphous regions within the crystals. |

The physical properties of this compound are noted to include its existence as crystals with a defined melting point of 189-191°C. drugfuture.com The hygroscopic nature of the compound further necessitates a thorough understanding of its surface morphology and how it may interact with moisture, a factor that electron microscopy is well-suited to investigate. chemicalbook.com

Future Directions in Aclatonium Napadisilate Research

Discovery of Novel Molecular Targets and Off-Targets

While aclatonium (B1200046) napadisilate is known to act as a cholinergic agonist, its precise interactions with the various subtypes of muscarinic and nicotinic receptors are not fully elucidated. targetmol.cnnih.govncats.io Future research will likely focus on identifying its specific receptor-binding profile and affinity. For instance, studies have shown that while it stimulates pancreatic exocrine secretion via muscarinic receptors, its potency differs from other cholinergic agents like carbamylcholine (B1198889), suggesting a unique interaction. nih.gov

Furthermore, the potential for off-target effects, where a drug interacts with unintended molecular targets, presents both challenges and opportunities. A study on drug-induced ototoxicity in South Korea included aclatonium napadisilate in a list of drugs under investigation, highlighting the need to explore its effects on non-cholinergic systems. nih.gov Identifying off-targets could explain potential side effects or reveal novel therapeutic uses. For example, some cholinergic agents have been found to modulate immune responses, a potential area of investigation for this compound. aai.org

Development of Advanced In Vitro and In Vivo Preclinical Models

To better understand the therapeutic potential and mechanisms of this compound, the development of more sophisticated preclinical models is crucial.

In Vitro Models: Current in vitro research has utilized models like isolated rat pancreatic acini to study its effects on secretion. nih.gov Future directions could involve the use of human-derived cell lines and organoids to provide more clinically relevant data. auctoresonline.org For instance, developing in vitro models that can measure both extracellular and intracellular acetylcholine (B1216132) levels could offer a more sensitive screening tool for cholinergic agents like this compound. plos.org

In Vivo Models: In vivo studies in rats have been conducted to assess the effects of cholinergic agents on neurotransmission in various brain regions. nih.gov Future research on this compound could employ more complex animal models that mimic specific diseases. For example, transgenic mouse models of neurodegenerative diseases could be used to evaluate its potential cognitive-enhancing effects. auctoresonline.org Additionally, models of diabetic autonomic neuropathy could be valuable, given the role of cholinergic agents in managing this condition. iomcworld.comresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction in drug development. nih.govnih.govbohrium.com this compound, with its potential for multiple molecular interactions, is a candidate for such exploration. Future research could investigate whether it can be combined with other drugs to create synergistic effects. This multi-target approach is particularly relevant for complex conditions like Alzheimer's disease, where targeting multiple pathological pathways is believed to be more effective. mdpi.commdpi.com For instance, combining a cholinergic agent with a drug that targets neuroinflammation could offer a more comprehensive treatment strategy. bohrium.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Omics technologies, which allow for the large-scale study of biological molecules, can provide a deeper understanding of a drug's mechanism of action. nih.gov

Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomic analysis of tissues or cells after drug exposure could identify changes in protein expression that reveal its downstream signaling pathways and molecular targets. For example, proteomic studies have been used to identify protein changes in the corpus cavernosum after nerve injury, a model relevant to conditions that this compound might be used to treat. researchgate.netresearchgate.net

Metabolomics: This is the study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic profiling could reveal how this compound affects cellular metabolism and identify biomarkers of its activity.

Integrating these omics approaches can help to build a comprehensive picture of the drug's effects and support the development of more targeted therapies. nih.gov

Innovation in Drug Delivery Systems for Preclinical Research Applications

Innovations in drug delivery can significantly impact the efficacy and application of a compound in preclinical research. For this compound, developing novel delivery systems could enable more precise targeting and controlled release.

| Delivery System | Potential Application in Preclinical Research |

| Microencapsulation | Could be used to create sustained-release formulations of this compound for long-term in vivo studies, reducing the need for frequent administration. google.com |

| Liposomes | These lipid-based nanoparticles could be used to improve the delivery of this compound across biological barriers, such as the blood-brain barrier, for neurological studies. google.com |

| Ionic Liquids | Formulating this compound as an ionic liquid could potentially enhance its solubility and stability, facilitating its use in various experimental setups. google.com |

| Photopharmacology | Light-activated drug delivery systems could allow for the precise spatiotemporal control of this compound's activity in in vitro and in vivo models, enabling more detailed mechanistic studies. nih.gov |

| Osmotic Pumps | These can provide continuous and controlled delivery of this compound in animal models, ensuring stable drug levels over extended periods for chronic disease studies. frontiersin.org |

By exploring these advanced drug delivery technologies, researchers can overcome challenges related to drug stability, solubility, and targeted delivery, thereby enhancing the quality and relevance of preclinical findings for this compound.

Q & A

Q. How can researchers improve the yield of this compound during scale-up synthesis?

- Methodological Answer : Optimize reaction stoichiometry for the (2:1) naphthalenedisulfonate-to-acetyloxypropoxy ratio using design of experiments (DoE). Control pH during salt formation to minimize hydrolysis. Employ spray drying for consistent crystalline form isolation, validated via X-ray powder diffraction (XRPD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.